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molecular formula C10H8ClNO B3058360 5-(Chloromethyl)-2-phenyl-1,3-oxazole CAS No. 89102-78-3

5-(Chloromethyl)-2-phenyl-1,3-oxazole

Cat. No. B3058360
M. Wt: 193.63 g/mol
InChI Key: CDMTXVZVZBKYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812470

Procedure details

A solution of chloracetyl chloride (freshly distilled, 1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to a cooled (0° C.) solution of diazomethane in ether (40 mmol, ex 10.8 g Diazald) and stirred until nitrogen had ceased (ca. 10-15 mins). The solvent was blown off using nitrogen and the residual oil containing the diazoketone used without further purification. The 1-chloro-3-diazo propanone was taken up in dichloromethane (50 ml) and added dropwise to a solution of boron trifluoride etherate (4.9 ml, 40 mmol) and benzonitrile (10.2 ml, 100 mmol) in dichloromethane (150 ml) and stirred until nitrogen evolution had ceased. The mixture was then poured onto 20% aqueous sodium hydroxide solution (300 ml), the organic layer separated, washed with brine and dried (MgSO4). Solvent removal then distillation at reduced pressure gave an oil which was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica) to give the title compound (870 mgs, 4.50 mmol, 22%); Vmax (film), 3060, 2960, 1665, 1610, 1550, 1545, 1480, 1450, 1355, 1280, 1125, 1040, 1020, 990, 900, 875, 840, 780, 700 cm-1 ; δH (CDCl3) 4.60 (2H, s, CH2 --Cl), 7.10 (1H, s, CH-4), 7.40 (3H, m, Ph), 7.90 (2H, m, Ph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
diazoketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[N+](=C)=[N-].CC[O:6][CH2:7][CH3:8].B(F)(F)F.CCOCC.[C:18](#[N:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+].[Cl:28][CH2:29]Cl>>[Cl:28][CH2:29][C:7]1[O:6][C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:25][CH:8]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
10.8 g
Type
reactant
Smiles
CCOCC
Step Two
Name
diazoketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred until nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A solution of chloracetyl chloride (freshly distilled
ADDITION
Type
ADDITION
Details
1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to
CUSTOM
Type
CUSTOM
Details
(ca. 10-15 mins)
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
used without further purification
STIRRING
Type
STIRRING
Details
stirred until nitrogen evolution
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent removal
DISTILLATION
Type
DISTILLATION
Details
distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CN=C(O1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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